molecular formula C12H10ClNO3 B2635211 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid CAS No. 74793-12-7

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid

Cat. No.: B2635211
CAS No.: 74793-12-7
M. Wt: 251.67
InChI Key: SYXJAVQYZFWRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid is an organic compound that features a chloro-substituted benzoic acid core with a furan-2-ylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(furan-2-ylmethylamino)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Amidation: The 4-chlorobenzoic acid is reacted with furan-2-ylmethylamine under appropriate conditions to form the desired product. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Diperiodatocuprate(III) in alkaline medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-(furan-2-ylmethylamino)benzoic acid involves its interaction with specific molecular targets. For instance, in oxidation reactions, it forms a complex with the oxidant, which then decomposes to generate reactive intermediates that further react to form the final products .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid: This compound has a similar structure but with an additional sulfamoyl group.

    4-Chloro-2-(furan-2-ylmethylamino)-5-aminosulfonylbenzoic acid: Another similar compound with an aminosulfonyl group.

Uniqueness

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-2-(furan-2-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-8-3-4-10(12(15)16)11(6-8)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXJAVQYZFWRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.